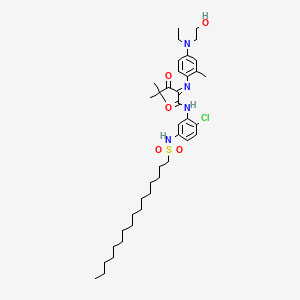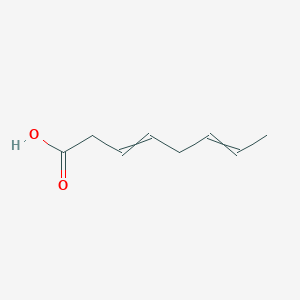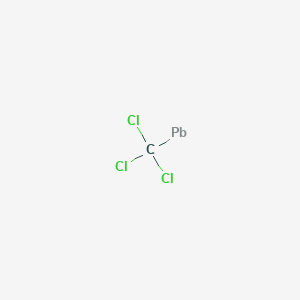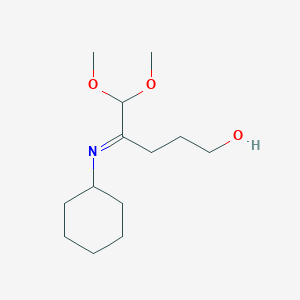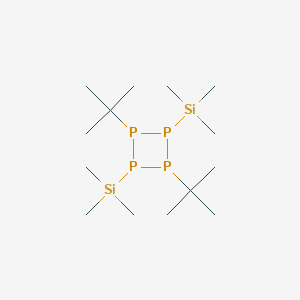
2,2-Dibutyldecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibutyldecanoic acid is an organic compound belonging to the class of carboxylic acids. It is characterized by a decanoic acid backbone with two butyl groups attached to the second carbon atom. This structural configuration imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 2,2-Dibutyldecanoic acid can be synthesized through several methods. One common approach involves the alkylation of decanoic acid with butyl halides in the presence of a strong base such as sodium hydride. The reaction typically proceeds under reflux conditions, ensuring the complete substitution of hydrogen atoms on the second carbon with butyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process often includes purification steps such as distillation and recrystallization to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 2,2-Dibutyldecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The butyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often employ reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2,2-Dibutyldecanoic acid finds applications in several fields:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, especially in designing molecules with enhanced pharmacokinetic properties.
Industry: It serves as a precursor in the manufacture of specialty chemicals, lubricants, and plasticizers.
作用機序
The mechanism by which 2,2-dibutyldecanoic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the butyl groups may interact with hydrophobic regions of proteins or cell membranes, affecting their activity and stability.
類似化合物との比較
Decanoic acid: Lacks the butyl groups, resulting in different chemical properties.
2,2-Dimethyldecanoic acid: Contains methyl groups instead of butyl groups, leading to variations in reactivity and applications.
2,2-Diethyldecanoic acid: Features ethyl groups, which also alter its chemical behavior compared to 2,2-dibutyldecanoic acid.
Uniqueness: The presence of two butyl groups in this compound imparts unique hydrophobic characteristics and steric effects, distinguishing it from other similar compounds. These properties make it particularly useful in applications requiring specific solubility and reactivity profiles.
特性
CAS番号 |
67358-58-1 |
|---|---|
分子式 |
C18H36O2 |
分子量 |
284.5 g/mol |
IUPAC名 |
2,2-dibutyldecanoic acid |
InChI |
InChI=1S/C18H36O2/c1-4-7-10-11-12-13-16-18(17(19)20,14-8-5-2)15-9-6-3/h4-16H2,1-3H3,(H,19,20) |
InChIキー |
JUQQBXJTNZRORL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(CCCC)(CCCC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Hydroxybutyl)(propyl)amino]-1-(4-hydroxyphenyl)propyl 3,4,5-trimethoxybenzoate](/img/structure/B14466966.png)
![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14466974.png)

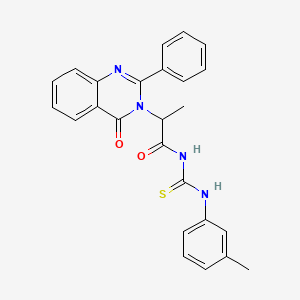
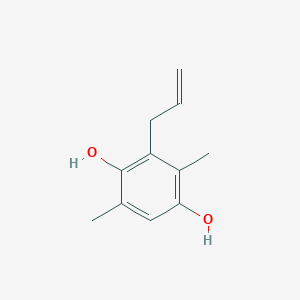

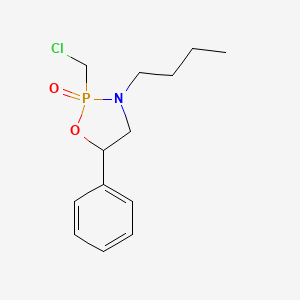
![Ethanamine, N,N'-[(1,1,5,5-tetramethyl-3,3-diphenyl-1,5-trisiloxanediyl)bis(oxy)]bis[N-ethyl-](/img/structure/B14467004.png)
